molecular formula C12H16N2O B6283536 4-phenyloxane-4-carboximidamide CAS No. 1341796-67-5

4-phenyloxane-4-carboximidamide

Cat. No.: B6283536
CAS No.: 1341796-67-5
M. Wt: 204.3
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Description

4-Phenyloxane-4-carboximidamide is a bicyclic organic compound featuring an oxane (tetrahydropyran) ring substituted with a phenyl group and a carboximidamide functional group at the 4-position. Its dihydrochloride salt form, this compound dihydrochloride, is documented with a molecular weight of 180.14 g/mol, 95% purity, and CAS number EN300-761558 .

Properties

CAS No.

1341796-67-5

Molecular Formula

C12H16N2O

Molecular Weight

204.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyloxane-4-carboximidamide typically involves the condensation of a phenyl-substituted oxane derivative with a suitable carboximidamide precursor. One common method includes the reaction of 4-phenyloxane with cyanamide under acidic conditions to yield the desired product. The reaction is usually carried out at room temperature with a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-phenyloxane-4-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with higher oxidation states, while reduction can produce amine derivatives .

Scientific Research Applications

4-phenyloxane-4-carboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-phenyloxane-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs of 4-phenyloxane-4-carboximidamide, highlighting differences in substituents, molecular weights, and CAS identifiers:

Compound Name Molecular Weight (g/mol) Purity CAS Number Key Substituents
This compound dihydrochloride 180.14 95% EN300-761558 Oxane ring, phenyl, carboximidamide
4-((2-Fluorobenzyl)oxy)-N-hydroxybenzenecarboximidamide - - - 2-Fluorobenzyloxy, hydroxy
4-(Benzyloxy)benzimidamide hydrochloride - - 57928-60-6 Benzyloxy, carboximidamide
2-Azido-1-(4-tert-butylphenyl)ethan-1-ol 237.32 / 322.84 - EN300-761557 Azido, tert-butylphenyl

Notes:

  • 4-(Benzyloxy)benzimidamide hydrochloride () replaces the oxane ring with a benzyloxy substituent, altering steric and electronic profiles .
  • Discrepancies in molecular weights (e.g., 180.14 g/mol for the dihydrochloride salt in ) suggest possible errors in reporting, as hydrochloride salts typically increase molecular weight by ~72.92 g/mol (for two HCl molecules) .

Functional Group and Pharmacological Implications

  • Carboximidamide Group : Common to all analogs, this group enables interactions with serine proteases or nucleotide-binding domains. The dihydrochloride salt form of this compound may enhance solubility for in vitro assays .
  • Fluorine Substitution : The 2-fluorobenzyloxy group in ’s compound could improve blood-brain barrier penetration, a trait absent in the phenyloxane derivative .
  • Benzyloxy vs.

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